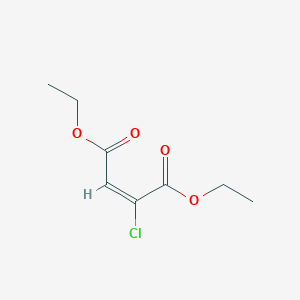
Diethyl Chloromaleate
説明
Diethyl Chloromaleate, also known as Diethyl α-chloromalonate, is a 2-halo-1,3-dicarbonyl compound . It participates in K2CO3-catalyzed domino reactions (Michael alkylation, Mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives .
Synthesis Analysis
The synthesis of Diethyl Chloromaleate involves various methods. One approach includes the conversion of raw lignocellulose into diethyl maleate . Another method involves the synthesis of Diethyl Carbonate (DEC) from ethylene carbonate (EC) .Molecular Structure Analysis
Diethyl Chloromaleate has a molecular formula of C8H11ClO4 . It contains 23 bonds in total, including 12 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Diethyl Chloromaleate has a molecular weight of 206.62 g/mol . It has a complexity of 222 and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用
Synthesis of Heterocycles
Diethyl Chloromaleate is utilized in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. It can undergo reactions to form functionalized 2,3-dihydrobenzofurans, a class of organic compounds with potential therapeutic properties .
Domino Reactions
This compound participates in K2CO3-catalyzed domino reactions, which are sequences of transformations occurring under a single reaction condition. These reactions are valuable for constructing complex molecules from simpler ones, such as Michael alkylation, Mannich alkylation, and aldol alkylation of salicylic aldehyde derivatives .
Organic Synthesis Building Blocks
As a 2-halo-1,3-dicarbonyl compound, Diethyl Chloromaleate serves as a building block in organic synthesis. Its reactivity allows for the creation of a wide range of organic molecules, making it a versatile reagent in synthetic chemistry .
Thioxo- and Selenoxomalonates Formation
In the presence of elemental sulfur or selenium, Diethyl Chloromaleate reacts to form diethyl thioxo- or selenoxomalonates. These compounds can be further reacted with various 1,3-dienes, leading to a diverse array of products with potential applications in materials science and catalysis .
Kinase Inhibition Research
Diethyl Chloromaleate may find applications in the field of kinase inhibition, which is a significant area of research in drug discovery. Kinase inhibitors are important in the treatment of diseases such as cancer, and this compound could be a precursor or a reagent in the synthesis of these inhibitors .
Green Chemistry
The use of Diethyl Chloromaleate aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Its application in synthesis can potentially minimize the use of hazardous solvents and promote safer, more sustainable practices .
作用機序
Target of Action
Diethyl Chloromaleate is a 2-halo-1,3-dicarbonyl compound . It is primarily used in organic synthesis as a diesterification reagent . The primary targets of Diethyl Chloromaleate are the compounds with which it reacts to form diesters . These compounds play a crucial role in various synthetic processes, contributing to the formation of complex organic molecules.
Mode of Action
Diethyl Chloromaleate interacts with its targets through a process known as diesterification . In this reaction, Diethyl Chloromaleate reacts with other compounds to form diesters, playing a significant role in the synthesis of various organic compounds .
Biochemical Pathways
It is known to participate in k2co3-catalyzed domino reactions (michael alkylation, mannich alkylation, and aldol alkylation) of salicylic aldehyde derivatives to afford functionalized 2,3-dihydrobenzofurans . It also reacts with Cs2CO3 in the presence of elemental S8 or Se n to afford the corresponding diethyl thioxo- or selenoxomalonates .
Result of Action
The primary result of Diethyl Chloromaleate’s action is the formation of diesters . These diesters are crucial intermediates in various organic synthesis processes, leading to the production of a wide range of organic compounds .
Action Environment
Diethyl Chloromaleate is a volatile and irritating compound that is soluble in organic solvents such as alcohol and ether, but insoluble in water . It is unstable in light and air and can react with water and moisture . These environmental factors can influence the action, efficacy, and stability of Diethyl Chloromaleate. Proper storage and handling conditions, such as sealing and avoiding direct sunlight, are necessary to maintain its stability .
特性
IUPAC Name |
diethyl (E)-2-chlorobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQTGMCAHZUNJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Chloromaleate | |
CAS RN |
626-10-8 | |
| Record name | NSC15759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



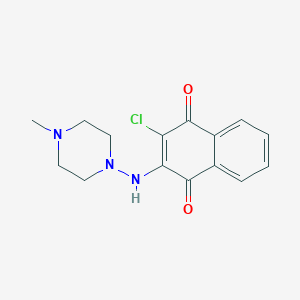
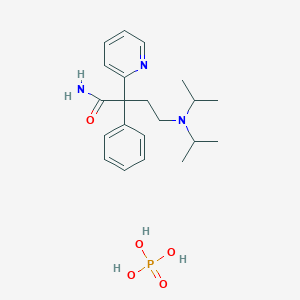
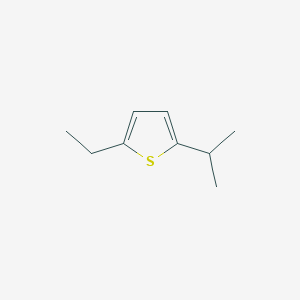
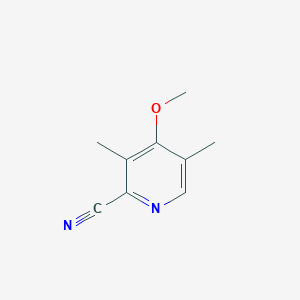

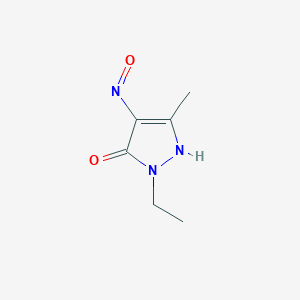
![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

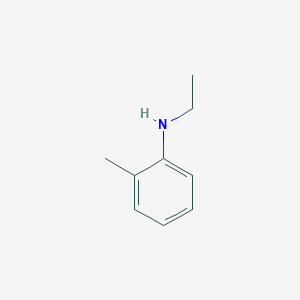


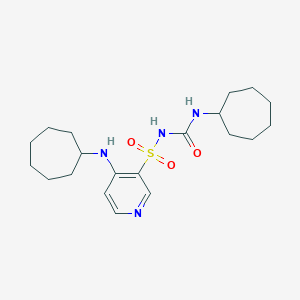
![(2S)-2-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid](/img/structure/B123090.png)
